Zaluzanin C isovalerate
Beschreibung
Eigenschaften
Molekularformel |
C20H26O4 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
[(3aS,6aR,8S,9aR,9bS)-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-8-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H26O4/c1-10(2)8-17(21)23-16-9-15-11(3)6-7-14-12(4)20(22)24-19(14)18(15)13(16)5/h10,14-16,18-19H,3-9H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |
InChI-Schlüssel |
PIGAIBAKKDXNOK-QAGGRKNESA-N |
Isomerische SMILES |
CC(C)CC(=O)O[C@H]1C[C@@H]2[C@H](C1=C)[C@@H]3[C@@H](CCC2=C)C(=C)C(=O)O3 |
Kanonische SMILES |
CC(C)CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3 |
Synonyme |
zaluzanin C isovalerate |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Key Reaction Data:
This reaction highlights the utility of the Mitsunobu protocol for esterification in complex sesquiterpene frameworks.
Experimental Conditions:
This step is critical for introducing oxygenated functional groups necessary for subsequent derivatization.
Microbial Deacetylation as a Precursor Step
Zaluzanin C can be obtained via selective deacetylation of zaluzanin D (1 ) using Escherichia coli . This biological method avoids hydrolysis of sensitive functional groups:
| Parameter | Details |
|---|---|
| Substrate | Zaluzanin D (1 ) |
| Microorganism | E. coli |
| Reaction Time | 24 hours |
| Product | Zaluzanin C (4 , high yield) |
The deacetylated product serves as a precursor for further functionalization, such as isovalerate ester formation.
Structural Confirmation via Spectroscopic Methods
The configuration of zaluzanin C isovalerate was confirmed through NMR and NOESY experiments:
-
NOE Correlations : Interactions between H-3 and H-1/H-5 confirmed the β-orientation of the isovalerate group .
-
Comparative NMR : Data matched reported values for natural isolates, ensuring structural fidelity .
Biological Activity and Functional Implications
While not a direct chemical reaction, this compound’s bioactivity informs its synthetic prioritization:
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Antiadipogenic Effects : Inhibits lipid accumulation in 3T3-L1 adipocytes (IC₅₀ = 36 μM) .
-
Anti-inflammatory Action : Suppresses mitochondrial ROS in Kupffer cells and hepatocytes .
Challenges in Purification and Optimization
Efforts to purify intermediates like hydroxylated ketals (12 and 13 ) via column chromatography or HPLC were unsuccessful, yielding 9:1 mixtures with pertyolides as minor constituents . This underscores the need for optimized purification protocols in large-scale synthesis.
Vergleich Mit ähnlichen Verbindungen
Key Pharmacological Activities:
- Anti-Adipogenic Effects: At concentrations ≤10 µM, Zaluzanin C inhibits lipid droplet accumulation in 3T3-L1 preadipocytes by suppressing peroxisome proliferator-activated receptor gamma (PPARγ) and its downstream target fatty acid-binding protein 4 (FABP4) without cytotoxicity .
- Anti-Inflammatory Activity : Zaluzanin C reduces COX-2 and NF-κB1 expression by 87.9% and 83.7%, respectively, at 10 µM, though it is less potent than its analog 4β,15-dihydro-3-dehydrozaluzanin C .
- Protein Synthesis Inhibition : It blocks eukaryotic translation by preventing peptidyl-tRNA translocation in HeLa cells, a mechanism distinct from DNA/RNA synthesis inhibitors .
Comparison with Structurally and Functionally Related Compounds
The following table summarizes Zaluzanin C’s properties relative to similar compounds:
Mechanistic and Structural Insights:
- Zaluzanin C vs. Zaluzanin D : While both are sesquiterpene lactones, Zaluzanin D’s derivatives exhibit enhanced anticancer activity due to Michael adduct formation at the α,β-unsaturated lactone site . Zaluzanin C, however, shows specificity for adipogenesis regulation via PPARγ suppression .
- Comparison with 4β,15-Dihydro-3-dehydrozaluzanin C : The hydrogenation of the lactone ring in 4β,15-dihydro-3-dehydrozaluzanin C enhances its anti-inflammatory potency, suggesting structural modifications can optimize activity .
- Isovalerate : Unlike Zaluzanin C, isovalerate is a microbial metabolite linked to neurological risks (e.g., ICH). Its mechanism involves gut-brain axis modulation rather than direct transcriptional regulation .
Vorbereitungsmethoden
Extraction and Isolation of Starting Materials
The synthesis of Zaluzanin C isovalerate begins with the isolation of sesquiterpene lactones from plant sources. Dehydrocostuslactone (6 ), a critical precursor, is extracted from Saussurea lappa roots. The process involves methanol extraction followed by column chromatography, yielding 2.3 g of 6 from 50 g of raw material (5.0% yield) . Similarly, isoalantolactone (4 ) and alantolactone (5 ) are isolated from Inula helenium roots, yielding 0.9% and 2.8%, respectively . These compounds serve as foundational building blocks due to their bicyclic frameworks, which are essential for subsequent functionalization.
Photochemical Addition for Skeleton Elongation
A pivotal step in synthesizing this compound is the photochemical addition of acetaldehyde to sesquiterpene lactones. For instance, irradiating isoalantolactone (4 ) with acetaldehyde under a 125 W mercury lamp produces the 1,4-dicarbonyl derivative 7 in 68% yield . This reaction, conducted in a Hanovia reactor with a NiSO₄/CoSO₄ filter solution, extends the carbon skeleton to C₁₇, critical for downstream modifications. Competing epoxidation reactions were observed, necessitating precise control of reaction time (1–2 hours) to minimize byproducts like 9 . Nuclear Overhauser Effect Spectroscopy (NOESY) confirmed the β-orientation of the C-3 chain and epoxy group in derivatives 7 and 8 , ensuring stereochemical fidelity .
Protective Group Strategies for Keto Masking
The unprotected keto group at position 16 in 7 and 8 poses challenges for regioselective hydroxylation. Initial attempts to form cyclic ketals with 2-ethyl-2-methyl-1,3-dioxolane (MED) failed due to poor reactivity . Instead, trimethyl orthoformate (TMOF) in anhydrous methanol with p-TsOH catalysis successfully generated acyclic ketals 10 and 11 in 58–65% yields . This protective step proved crucial for directing subsequent hydroxylation to the α-position of the lactone ring.
Hydroxylation and Deprotection
Hydroxylation of protected ketals 10 and 11 was achieved via peroxidation with potassium hexamethyldisilazide (KHDMS) and dry oxygen at −73°C, followed by triethyl phosphite reduction . This one-pot procedure yielded hydroxylated ketals 12 (63%) and 13 (62%), alongside minor amounts of this compound precursors 1 and 2 . Transketalization in acetone/water (95:5) with p-TsOH removed the protective groups, furnishing pertyolides A (1 ) and B (2 ) in 89–95% yields .
Synthesis of this compound via Esterification
The final synthesis of this compound (3 ) involves six steps from dehydrocostuslactone (6 ). Allylic oxidation of intermediate 14 with selenium dioxide and tert-butyl hydroperoxide (TBHP) produced dihydroxylated ketal 15 in 59% yield . Deprotection of 15 via transketalization yielded 16 , which underwent esterification with isovaleric acid using diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh₃) . This Mitsunobu-type reaction introduced the isovalerate group at C-3, affording this compound (3 ) in 43% yield . NOESY correlations confirmed the β-orientation of the isovalerate moiety, aligning with the compound’s natural configuration .
Analytical Validation and Characterization
Critical to the synthesis is the use of advanced spectroscopic techniques. High-resolution mass spectrometry (HRTOFESIMS) and ¹H/¹³C NMR verified molecular formulas and structural assignments . For example, the synthesized 3 exhibited NMR shifts at δ 4.85 (H-3) and δ 170.2 (C=O), consistent with isovalerate incorporation . Purity was ensured via HPLC, with retention times matching authentic standards .
Challenges and Optimization Insights
Several hurdles emerged during synthesis:
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Epoxidation Side Reactions : Competing epoxidation during photochemical addition required optimized reaction times (2 hours) to favor 1,4-dicarbonyl formation .
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Ketal Instability : Hydroxylated ketals 12 and 13 proved unstable in aqueous media, necessitating rapid transketalization to prevent degradation .
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Low Esterification Yields : The 43% yield of 3 highlights room for improvement, potentially via alternative coupling reagents or solvent systems .
Comparative Bioactivity and Applications
While beyond preparation methods, the study evaluated herbicidal activity, revealing this compound’s IC₅₀ of 12 μM against etiolated wheat coleoptiles, surpassing precursors like dehydrocostuslactone (290 μM) . This underscores its potential as a natural herbicide lead compound.
Q & A
Q. What experimental models are commonly used to study Zaluzanin C’s anti-adipogenic effects?
The 3T3-L1 murine preadipocyte cell line is the primary model for evaluating Zaluzanin C’s effects on adipogenesis. Cells are differentiated using a hormonal cocktail (insulin, dexamethasone, and IBMX) in DMEM supplemented with fetal bovine serum (FBS). Lipid accumulation is quantified via Oil Red O staining, while protein markers like PPARγ and FABP4 are analyzed using Western blotting .
Q. How is cytotoxicity assessed when testing Zaluzanin C in adipogenesis studies?
Cytotoxicity is evaluated using the CytoTox96 Non-Radioactive Cytotoxicity Assay and cell proliferation via the CellTiter96 Aqueous One Solution Assay. Researchers typically test concentrations up to 10 μM (non-toxic range) in 3T3-L1 cells, with DMSO as a vehicle control (≤0.001% v/v) .
Q. What biomarkers are critical for assessing Zaluzanin C’s mechanism in adipocyte differentiation?
Key biomarkers include:
- PPARγ : A master regulator of adipogenesis, suppressed by Zaluzanin C at concentrations ≥1 μM.
- FABP4 : A downstream target of PPARγ, reduced in expression upon treatment.
- C/EBPα : Unaffected by Zaluzanin C, indicating pathway-specific inhibition .
Advanced Research Questions
Q. Why does Zaluzanin C selectively inhibit PPARγ but not C/EBPα in adipogenesis?
While PPARγ suppression is dose-dependent (≥1 μM), C/EBPα remains unaffected, suggesting Zaluzanin C targets PPARγ activation or co-regulators (e.g., FABP4) without disrupting upstream insulin signaling pathways. This specificity may relate to structural interactions with PPARγ ligand-binding domains .
Q. How can researchers optimize Zaluzanin C’s concentration range for differentiation assays?
Prior cytotoxicity screening (0–10 μM) is essential. In 3T3-L1 cells, 1–10 μM is effective for anti-adipogenic studies, balancing efficacy (lipid reduction) and safety (cell viability >90%) .
Q. What methodological considerations are critical for replicating Zaluzanin C extraction protocols?
Zaluzanin C is isolated from Ainsliaea acerifolia via ethanol extraction followed by solvent partitioning (n-hexane, EtOAc, n-BuOH) and column chromatography (Toyopearl HW 40, YMC ODS AQ 120S). Purity is confirmed via stepwise methanol gradients, yielding ~188 mg from 20 g of EtOAc fraction .
Q. How to address contradictory findings between Zaluzanin C and other sesquiterpene lactones in adipogenesis?
Discrepancies may arise from structural variations (e.g., functional groups affecting PPARγ binding) or differences in cell models. Comparative studies using standardized assays (e.g., PPARγ luciferase reporter systems) are recommended to isolate compound-specific effects .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing Zaluzanin C’s dose-dependent effects?
Use GraphPad Prism for ANOVA with post-hoc tests (e.g., Tukey’s) to compare lipid accumulation (absorbance at 490 nm) and protein expression (densitometry via ImageJ). Include SEM from ≥3 independent experiments .
Q. How to validate the specificity of Zaluzanin C’s PPARγ inhibition?
Co-treatment with PPARγ agonists (e.g., rosiglitazone) can confirm reversibility. Additionally, RNA-seq or ChIP-seq can identify downstream gene targets (e.g., Fabp4, Adipoq) to dissect transcriptional regulation .
Mechanistic & Translational Insights
Q. What follow-up studies are needed to elucidate Zaluzanin C’s role in insulin sensitivity?
Since C/EBPα (critical for insulin sensitivity) is preserved, in vivo models (e.g., high-fat diet-induced obesity in mice) can assess metabolic parameters (glucose tolerance, serum insulin) to validate therapeutic potential .
Q. How does Zaluzanin C compare to synthetic PPARγ antagonists in preclinical efficacy?
Benchmark against drugs like T0070907 in parallel assays. Key metrics include IC50 for lipid accumulation, PPARγ binding affinity (SPR or ITC), and off-target effects (e.g., cytotoxicity in primary adipocytes) .
Experimental Design Tables
Table 1. Key Parameters for 3T3-L1 Differentiation Assays
| Parameter | Details | Reference |
|---|---|---|
| Cell density | 5 × 10⁴ cells/well (6-well plate) | |
| Differentiation media | DMEM + 10% FBS, 1 μM dexamethasone, 0.5 mM IBMX, 10 μg/mL insulin | |
| Treatment duration | 12 days post-confluence | |
| Zaluzanin C dosing | 0–10 μM in DMSO (final conc. ≤0.001% v/v) |
Table 2. Western Blot Antibodies for Adipogenic Markers
| Target | Antibody Source (Catalog #) | Dilution | Reference |
|---|---|---|---|
| PPARγ | Santa Cruz Biotechnology (sc-7273) | 1:1000 | |
| FABP4 | Cell Signaling Technology (#2120) | 1:1000 | |
| C/EBPα | Cell Signaling Technology (#8178) | 1:1000 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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